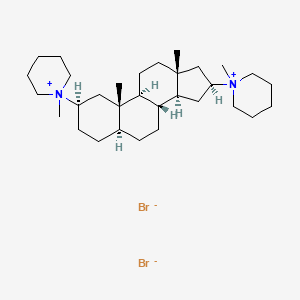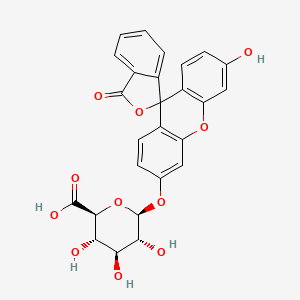
Phorbol-12-myristate
Vue d'ensemble
Description
Le 12-O-tétradecanoylphorbol-13-acétate, également connu sous le nom de phorbol 12-myristate, est un ester de phorbol dérivé de la plante Croton tiglium. Il est largement reconnu pour son rôle de promoteur tumoral puissant et d'activateur de la protéine kinase C (PKC). Ce composé a été largement utilisé dans la recherche scientifique pour étudier divers processus cellulaires, y compris la différenciation cellulaire, la prolifération et l'apoptose .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 12-O-tétradecanoylphorbol-13-acétate est généralement synthétisé par estérification du phorbol avec l'acide myristique et l'acide acétique. La réaction implique l'utilisation d'un catalyseur, tel que l'acide sulfurique, pour faciliter le processus d'estérification. Les conditions de réaction comprennent le maintien d'une température d'environ 60-70 °C et une agitation continue pendant plusieurs heures pour assurer une estérification complète .
Méthodes de production industrielle : Dans les milieux industriels, la production de 12-O-tétradecanoylphorbol-13-acétate implique des processus d'estérification à grande échelle. Les matières premières, le phorbol, l'acide myristique et l'acide acétique, sont mélangées dans un réacteur avec un catalyseur approprié. Le mélange réactionnel est chauffé et agité pendant une période prolongée pour obtenir des rendements élevés. Le produit est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : Le 12-O-tétradecanoylphorbol-13-acétate subit diverses réactions chimiques, notamment :
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Principaux produits :
Oxydation : Formation d'espèces réactives de l'oxygène et de dérivés oxydés.
Réduction : Esters de phorbol réduits avec des groupes fonctionnels modifiés.
Substitution : Divers dérivés substitués avec des activités biologiques modifiées.
4. Applications de la recherche scientifique
Le 12-O-tétradecanoylphorbol-13-acétate a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'estérification et d'autres réactions organiques.
Industrie : Il est utilisé dans la production de divers réactifs biochimiques et comme étalon en chimie analytique.
5. Mécanisme d'action
Le 12-O-tétradecanoylphorbol-13-acétate exerce ses effets principalement par l'activation de la protéine kinase C (PKC). Il se lie au domaine C1 de la PKC, induisant sa translocation vers la membrane cellulaire et son activation subséquente. Cette activation déclenche une cascade de voies de signalisation en aval, y compris l'activation du facteur nucléaire-kappa B (NF-κB) et des protéines kinases activées par les mitogènes (MAPK). Ces voies régulent divers processus cellulaires, tels que l'expression génique, la prolifération cellulaire et l'apoptose .
Applications De Recherche Scientifique
Phorbol 12-myristate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is employed to induce differentiation in cell lines, such as THP-1 monocytes into macrophages.
Medicine: It is used in cancer research to study tumor promotion and the role of PKC in cell signaling.
Mécanisme D'action
Phorbol 12-myristate exerts its effects primarily through the activation of protein kinase C (PKC). It binds to the C1 domain of PKC, inducing its translocation to the cell membrane and subsequent activation. This activation triggers a cascade of downstream signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways regulate various cellular processes, such as gene expression, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Le 12-O-tétradecanoylphorbol-13-acétate est souvent comparé à d'autres esters de phorbol, tels que le phorbol 12,13-dibutyrate et le phorbol 12,13-diacétate. Bien que tous ces composés activent la PKC, le 12-O-tétradecanoylphorbol-13-acétate est unique en termes de puissance et de spécificité. Il a une affinité plus élevée pour la PKC et induit des réponses biologiques plus fortes par rapport à ses analogues .
Composés similaires :
- Phorbol 12,13-dibutyrate
- Phorbol 12,13-diacétate
- 12-O-tétradecanoylphorbol-13-acétate
Le 12-O-tétradecanoylphorbol-13-acétate se distingue par son utilisation extensive dans la recherche et ses effets biologiques puissants, ce qui en fait un outil précieux dans l'étude de la signalisation cellulaire et de la biologie du cancer.
Propriétés
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCISDOVNFLSGO-VONOSFMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943079 | |
| Record name | 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20839-06-9 | |
| Record name | Phorbol 12-myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20839-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorbol-12-monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020839069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phorbol 12-myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHORBOL-12-MONOMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365F3KD8DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)






![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)




